

# Oxalic Acid-d2 chemical structure and physical properties

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# Oxalic Acid-d2: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Physical Properties, and Analytical Applications of **Oxalic Acid-d2**.

This guide provides a comprehensive overview of **Oxalic Acid-d2** (Ethanedioic acid-d2), a deuterated form of oxalic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the compound's chemical structure and physical properties, and provides outlines for common experimental protocols where it is used as an internal standard.

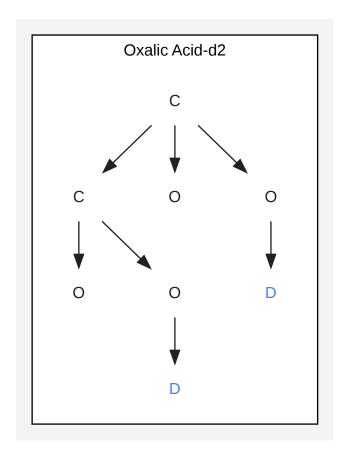
## **Core Concepts**

Oxalic Acid-d2 is a stable isotope-labeled version of oxalic acid where the two acidic protons are replaced with deuterium atoms.[1] This isotopic substitution results in a mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample, it acts as a chemical mimic for the non-labeled analyte. This allows for the correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.



## **Chemical Structure and Identification**

The chemical structure of **Oxalic Acid-d2** is identical to that of oxalic acid, with the exception of the two deuterium atoms replacing the hydrogen atoms in the carboxyl groups.



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Caption: Chemical structure of Oxalic Acid-d2.

## **Physical and Chemical Properties**

The physical and chemical properties of **Oxalic Acid-d2** are summarized in the table below. These properties are very similar to those of unlabeled oxalic acid due to the minor effect of deuterium substitution on chemical behavior.



Property	Value
CAS Number	2065-73-8
Molecular Formula	C2D2O4
Molecular Weight	92.05 g/mol
Appearance	White to off-white solid
Melting Point	190 °C (decomposes)
Boiling Point	365.1 °C at 760 mmHg
Density	1.772 g/cm <sup>3</sup>
Solubility	Soluble in DMSO and Methanol
Isotopic Purity	Typically ≥98 atom % D

## **Experimental Protocols**

**Oxalic Acid-d2** is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in LC-MS/MS and GC-MS, as well as general guidelines for NMR sample preparation.

## Quantitative Analysis by LC-MS/MS using Oxalic Acid-d2 as an Internal Standard

This protocol outlines a general procedure for the quantification of oxalic acid in a biological matrix (e.g., plasma, urine) using **Oxalic Acid-d2** as an internal standard.

- 1. Materials and Reagents:
- Analyte (Oxalic Acid) reference standard
- Internal Standard (Oxalic Acid-d2)
- Blank biological matrix (e.g., plasma, urine)
- LC-MS grade solvents (e.g., methanol, acetonitrile, water)



- Formic acid (or other suitable mobile phase modifier)
- Protein precipitation agent (e.g., cold acetonitrile or trichloroacetic acid)
- 2. Preparation of Standards and Samples:
- Stock Solutions: Prepare primary stock solutions of both oxalic acid and Oxalic Acid-d2 in a suitable solvent (e.g., methanol).
- Working Solutions: Create a series of working solutions for the analyte by performing serial dilutions of the stock solution to generate a calibration curve. Prepare a single working solution of the internal standard at a fixed concentration.
- Calibration Standards: Spike blank biological matrix with the analyte working solutions to create a set of at least six to eight non-zero calibration standards.
- Sample Preparation: To a fixed volume of each unknown sample, calibration standard, and quality control (QC) sample, add a constant volume of the internal standard working solution.
- 3. Extraction (Protein Precipitation):
- To the samples containing the internal standard, add a protein precipitation agent, such as cold acetonitrile (typically 3 volumes to 1 volume of sample).
- Vortex the mixture vigorously for at least 30 seconds.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for analysis.
- 4. LC-MS/MS Analysis:
- Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve separation. The deuterated standard should ideally co-elute with the non-labeled analyte.





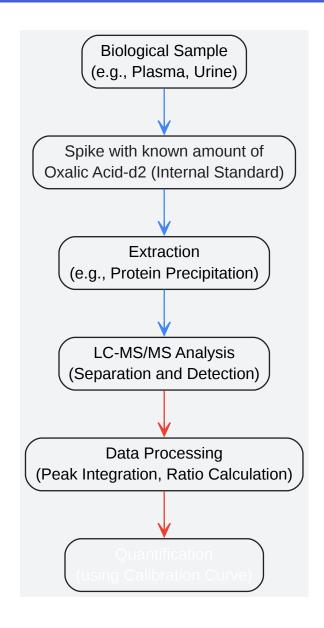


 Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize and monitor the specific precursor-toproduct ion transitions for both oxalic acid and Oxalic Acid-d2.

#### 5. Data Processing:

- Integrate the chromatographic peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for quantitative analysis using an internal standard.

## **GC-MS Analysis of Oxalic Acid**

For GC-MS analysis, oxalic acid and its deuterated analog must be derivatized to increase their volatility. A common method is methylation to form dimethyl oxalate.[2]

- 1. Derivatization (Methylation):
- An aliquot of the sample extract is evaporated to dryness.



- The residue is treated with a methylating agent, such as 7% hydrochloric acid in methanol.[2]
- The reaction mixture is heated to ensure complete derivatization.
- 2. Extraction:
- After derivatization, the dimethyl oxalate is extracted into an organic solvent, such as chloroform.[2]
- 3. GC-MS Analysis:
- The chloroform extract is injected into the GC-MS system.
- The dimethyl oxalate and its deuterated counterpart are separated on a suitable GC column and detected by the mass spectrometer.
- Quantification is performed using a similar isotope dilution approach as described for LC-MS/MS.

### **NMR Sample Preparation**

For structural confirmation or purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy, the following general guidelines apply.

- 1. Solvent Selection:
- Choose a deuterated NMR solvent in which Oxalic Acid-d2 is soluble, such as DMSO-d6 or Methanol-d4 (CD3OD).
- 2. Sample Preparation:
- Dissolve an appropriate amount of the solid sample (typically 1-10 mg for ¹H NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.



- Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically a height of about 4-5 cm).
- Cap the NMR tube securely.

This technical guide provides a foundational understanding of **Oxalic Acid-d2** for its effective application in a research setting. The provided protocols are general and may require optimization for specific matrices and instrumentation.

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### References

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